3,5,6-Tri(2-pyridyl)-1,2,4-triazine

Vue d'ensemble

Description

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of three pyridyl groups attached to a triazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine typically involves the reaction of 2-pyridylhydrazine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction mixture is usually heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

3,5,6-Tri(2-pyridyl)-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated triazine rings.

Substitution: Substituted triazines with different functional groups replacing the pyridyl groups.

Applications De Recherche Scientifique

Analytical Chemistry

Colorimetric Determination of Iron

One of the primary applications of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine is as a reagent for the colorimetric determination of iron. The compound forms stable complexes with iron ions that can be quantitatively analyzed using spectrophotometry. This method is widely used in environmental monitoring and food safety assessments to detect iron levels in various samples .

Mechanism of Action

The mechanism involves the formation of a colored complex between the triazine ligand and iron ions, which can be measured at specific wavelengths. The intensity of the color is proportional to the concentration of iron present in the sample. This method is favored due to its sensitivity and simplicity .

Coordination Chemistry

Ligand Properties

This compound acts as a tridentate ligand that can coordinate with various metal ions, including lanthanides and transition metals. The ability to form stable metal-ligand complexes makes it useful in synthesizing coordination compounds with unique properties .

Metal-Organic Frameworks (MOFs)

The compound has been employed in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and drug delivery systems. For instance, self-assembly processes involving this ligand have led to the development of MOFs that can encapsulate guest molecules for structural analysis via X-ray diffraction methods .

Materials Science

Luminescent Materials

Research indicates that complexes formed with this compound exhibit luminescent properties. These materials are being explored for applications in optoelectronic devices and sensors due to their ability to emit light under specific conditions .

Polymerization Reactions

The compound has also been investigated for its role in polymerization reactions. It can act as a building block in creating functional polymers with tailored properties for applications in coatings and adhesives .

Case Study 1: Spectrophotometric Analysis

A study conducted on the use of this compound for spectrophotometric analysis demonstrated its effectiveness in determining trace amounts of iron in water samples. The results showed a linear relationship between absorbance and concentration within a specific range, validating its use as a reliable analytical tool .

Case Study 2: Development of MOFs

In another study focusing on the synthesis of metal-organic frameworks using this compound as a ligand, researchers reported successful formation of a framework that exhibited high surface area and gas adsorption capacity. This MOF was characterized using X-ray diffraction and BET surface area analysis .

Mécanisme D'action

The mechanism of action of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine involves its ability to form stable complexes with metal ions. The triazine ring and pyridyl groups provide multiple coordination sites for binding metal ions. This chelation process can influence various biological and chemical pathways, depending on the specific metal ion involved. The compound’s interaction with metal ions can affect enzymatic activities, metal ion transport, and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Another triazine derivative with similar coordination properties but different substitution patterns on the triazine ring.

1,3,5-Triazine: A simpler triazine compound without pyridyl groups, used as a building block in organic synthesis.

Hexamethylmelamine: A triazine derivative with antitumor properties, used in clinical settings.

Uniqueness

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is unique due to its specific substitution pattern, which provides distinct coordination chemistry and reactivity compared to other triazine derivatives. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications .

Activité Biologique

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a triazine derivative that has garnered attention due to its diverse biological activities. This compound features a triazine core substituted with three 2-pyridyl groups, which enhances its interaction with various biological targets. Research has shown that this compound exhibits significant potential in areas such as anticancer, antibacterial, and anti-inflammatory activities.

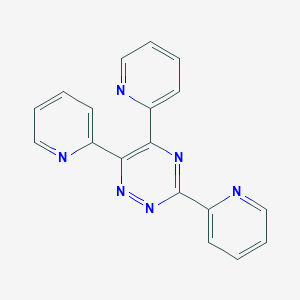

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological macromolecules, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that it has a cytotoxic effect comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via the activation of caspases (caspase-3 and caspase-9) and modulation of key signaling pathways such as NF-κB and p53 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction via caspases |

| A549 | 12.0 | Inhibition of NF-κB signaling |

Antibacterial Activity

This compound also demonstrates notable antibacterial properties.

- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL .

- Comparison with Standard Antibiotics : Its antibacterial efficacy was comparable to that of ceftriaxone, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 45 | Ceftriaxone |

| Escherichia coli | 50 | Ceftriaxone |

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been explored through various assays:

- Cytokine Inhibition : In vitro experiments demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB pathway activation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

- Bacterial Infections : Clinical isolates of E. coli were treated with varying concentrations of the compound, leading to a notable decrease in bacterial growth compared to untreated controls.

Propriétés

IUPAC Name |

3,5,6-tripyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBVEZRZJNYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332973 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1046-57-7 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine and its complexes?

A1: this compound (TPT) is a tridentate ligand, meaning it can bind to a metal ion through three donor atoms. In the case of TPT, these are the nitrogen atoms present in the pyridyl and triazine rings. This ability to form stable complexes with various metal ions makes TPT a versatile building block in coordination chemistry . The specific coordination geometry of the resulting metal complex depends on the metal ion, its oxidation state, and the presence of other ligands.

Q2: What are the potential applications of metal complexes incorporating this compound?

A2: The unique properties of TPT-metal complexes, such as their diverse coordination chemistry and potential for supramolecular interactions, make them promising candidates for various applications. These include:

- Catalysis: The metal centers in these complexes can act as catalytic sites for various chemical reactions . The activity and selectivity of the catalyst can be fine-tuned by modifying the metal ion and other ligands present in the complex.

- Materials Science: The ability of TPT complexes to form extended networks through intermolecular interactions like hydrogen bonding and π-π stacking makes them intriguing building blocks for supramolecular materials . These materials could have applications in areas such as gas storage, sensing, and electronics.

Q3: What analytical techniques are commonly used to characterize this compound and its complexes?

A3: A combination of techniques is employed to characterize TPT and its metal complexes:

- Single-crystal X-ray diffraction: This technique provides detailed information about the molecular structure of crystalline compounds, including bond lengths, bond angles, and coordination geometries .

- Thermogravimetric analysis (TGA): TGA is used to study the thermal stability of compounds by measuring their weight loss as a function of temperature . This is particularly useful for assessing the stability of metal complexes at elevated temperatures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.